Cas no 1891381-24-0 (1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol)

1-(3-Methoxy-2-methylphenyl)cyclopropan-1-ol is a cyclopropanol derivative featuring a methoxy-substituted aromatic ring, which imparts unique steric and electronic properties. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The cyclopropanol moiety enhances reactivity in ring-opening and functionalization reactions, while the methoxy and methyl substituents on the phenyl ring influence regioselectivity in further transformations. Its structural rigidity and functional group compatibility make it valuable for studying reaction mechanisms or designing novel molecular architectures. The compound's stability under standard conditions facilitates handling and storage in laboratory settings.
1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol structure
1891381-24-0 structure
Product name:1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol
CAS No:1891381-24-0
MF:C11H14O2
MW:178.227663516998
CID:6411646
PubChem ID:117277823

1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol
    • 1891381-24-0
    • EN300-1855323
    • Inchi: 1S/C11H14O2/c1-8-9(11(12)6-7-11)4-3-5-10(8)13-2/h3-5,12H,6-7H2,1-2H3
    • InChI Key: NQPUWVLJZHLKDF-UHFFFAOYSA-N
    • SMILES: OC1(C2C=CC=C(C=2C)OC)CC1

Computed Properties

  • Exact Mass: 178.099379685g/mol
  • Monoisotopic Mass: 178.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų
  • XLogP3: 1.7

1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1855323-2.5g
1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol
1891381-24-0
2.5g
$1650.0 2023-09-18
Enamine
EN300-1855323-5.0g
1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol
1891381-24-0
5g
$2940.0 2023-06-03
Enamine
EN300-1855323-0.5g
1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol
1891381-24-0
0.5g
$809.0 2023-09-18
Enamine
EN300-1855323-1.0g
1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol
1891381-24-0
1g
$1014.0 2023-06-03
Enamine
EN300-1855323-10.0g
1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol
1891381-24-0
10g
$4360.0 2023-06-03
Enamine
EN300-1855323-1g
1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol
1891381-24-0
1g
$842.0 2023-09-18
Enamine
EN300-1855323-5g
1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol
1891381-24-0
5g
$2443.0 2023-09-18
Enamine
EN300-1855323-10g
1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol
1891381-24-0
10g
$3622.0 2023-09-18
Enamine
EN300-1855323-0.05g
1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol
1891381-24-0
0.05g
$707.0 2023-09-18
Enamine
EN300-1855323-0.1g
1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol
1891381-24-0
0.1g
$741.0 2023-09-18

Additional information on 1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol

Comprehensive Overview of 1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol (CAS No. 1891381-24-0): Properties, Applications, and Industry Insights

The chemical compound 1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol (CAS No. 1891381-24-0) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This cyclopropane derivative belongs to a class of compounds known for their stereochemical complexity and biological relevance, making it a subject of interest for researchers exploring novel small molecule therapeutics and crop protection agents.

With the growing demand for bioactive heterocycles in drug discovery, 1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol presents intriguing possibilities. Its molecular architecture combines a methoxy-substituted aromatic ring with a strained cyclopropanol moiety, creating opportunities for diverse chemical modifications. Recent studies suggest such structures may influence metabolic stability and target binding affinity—key considerations in modern medicinal chemistry optimization.

The synthesis of CAS 1891381-24-0 typically involves ring-forming reactions of appropriately functionalized precursors. Industry professionals frequently search for information about scalable synthetic routes and purification methods for this compound, reflecting the practical challenges in producing high-purity material for research applications. Advanced techniques like chiral resolution may be required when specific stereoisomers are needed for biological evaluation.

From an applications perspective, derivatives of 1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol have shown promise in early-stage investigations for various therapeutic areas. While specific indications remain proprietary for many developers, the structural motif appears in patents related to CNS-targeting compounds and enzyme modulators. These findings align with current pharmaceutical trends favoring three-dimensional molecular architectures over flat aromatic systems.

Environmental and green chemistry considerations are increasingly important for compounds like 1891381-24-0. Researchers are exploring catalytic cyclopropanation methods and biocatalytic approaches to improve the sustainability profile of such syntheses. This reflects broader industry movements toward atom-economical processes and reduced hazardous waste generation.

Analytical characterization of 1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol presents specific challenges that frequently appear in technical discussions. The compound's stereochemical complexity requires sophisticated chiral separation techniques and spectroscopic analysis, including advanced NMR methods to confirm structure and purity. These analytical considerations are crucial for ensuring reproducible biological results in screening assays.

Market intelligence suggests growing interest in cyclopropane-containing building blocks like CAS 1891381-24-0 among contract research organizations and academic laboratories. This aligns with pharmaceutical industry needs for sp3-rich fragments in lead discovery programs. Suppliers are responding by expanding catalog offerings of such specialized intermediates with documented quality control parameters.

Future research directions for 1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol derivatives may explore their potential in proteolysis targeting chimeras (PROTACs) and other emerging therapeutic modalities. The compound's ability to serve as a versatile synthetic handle for further elaboration makes it particularly valuable in these rapidly evolving areas of drug discovery technology.

For researchers working with 1891381-24-0, proper handling and storage recommendations include protection from moisture and oxidation. While not classified as highly hazardous, standard precautions for oxygen-sensitive compounds should be observed, including inert atmosphere storage when appropriate. These practical considerations are frequently searched by laboratory personnel preparing to work with this material.

The intellectual property landscape surrounding 1-(3-methoxy-2-methylphenyl)cyclopropan-1-ol continues to evolve, with recent patent applications suggesting expanding therapeutic applications. Companies active in fragment-based drug discovery are particularly interested in such scaffolds due to their potential for generating intellectual property around novel structural classes.

In conclusion, CAS 1891381-24-0 represents an important example of how strained ring systems continue to provide value in chemical research and development. Its combination of synthetic accessibility and three-dimensional complexity positions it as a valuable building block for multiple discovery pipelines, reflecting broader trends toward structural diversity in modern pharmaceutical research.

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